![molecular formula C10H20N2O2 B3124599 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 319906-53-1](/img/structure/B3124599.png)
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
Carbamic acid tert-butyl esters are a class of organic compounds that contain a carbamate functional group. They are often used as protecting groups in organic synthesis due to their stability and ease of removal .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis to form an amine and a carboxylic acid . They can also react with Grignard reagents to form ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications
Organic Synthesis and Tertiary Butyl Ester Formation
Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) protecting group into a variety of organic compounds using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to traditional batch methods. The Boc group serves as a protective shield during chemical transformations, allowing precise control over reactions and facilitating the synthesis of complex molecules.
Medicinal Chemistry and Drug Design
The unique reactivity pattern of the tert-butyl group has implications in drug discovery. Researchers explore its use as a building block for designing novel pharmaceutical compounds. By strategically incorporating tert-butyl moieties, medicinal chemists can enhance drug stability, improve pharmacokinetics, and fine-tune biological activity . Investigating the influence of tert-butyl substituents on drug-receptor interactions is an active area of research.
Telmisartan Derivatives
Telmisartan, an angiotensin II receptor antagonist used to treat hypertension, has inspired the synthesis of tert-butyl derivatives. For instance, tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate (CAS: 412278-24-1) is a telmisartan derivative. Researchers study its pharmacological properties, bioavailability, and potential as an antihypertensive agent .
Biodegradable Polymers and Controlled Release Systems
The tert-butyl group finds applications in designing biodegradable polymers and drug delivery systems. Researchers incorporate tert-butyl esters into polymer backbones, allowing controlled release of bioactive molecules. These systems are particularly useful for sustained drug delivery, tissue engineering, and wound healing .
Fluorinated Derivatives for Imaging and Labeling
Researchers have synthesized fluorinated derivatives of tert-butyl compounds for use in positron emission tomography (PET) imaging and radiolabeling. These compounds serve as tracers to visualize biological processes, study receptor distribution, and diagnose diseases .
Chiral Synthesis and Asymmetric Catalysis
The chiral center in tert-Butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate makes it valuable for asymmetric synthesis. Researchers explore its use as a chiral auxiliary or ligand in asymmetric catalysis. By leveraging the stereochemistry of this compound, chemists can selectively produce enantiomerically pure molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |
CAS RN |
107610-73-1 | |
Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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